molecular formula C32H47NO5S B12033266 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid

5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid

Cat. No.: B12033266
M. Wt: 557.8 g/mol
InChI Key: DPLSPYKZEVEWNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hexadecylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving the naphthalene ring and the hexadecylamino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-[(hexadecylamino)carbonyl]-4-hydroxy-1-naphthyl}oxy)-3-thioxopentanoic acid is unique due to its combination of functional groups and its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C32H47NO5S

Molecular Weight

557.8 g/mol

IUPAC Name

5-[3-(hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy-3-sulfanylidenepentanoic acid

InChI

InChI=1S/C32H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-33-32(37)28-24-29(38-22-20-25(39)23-30(34)35)26-18-15-16-19-27(26)31(28)36/h15-16,18-19,24,36H,2-14,17,20-23H2,1H3,(H,33,37)(H,34,35)

InChI Key

DPLSPYKZEVEWNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OCCC(=S)CC(=O)O)O

Origin of Product

United States

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